1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole
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Overview
Description
1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole is a heterocyclic compound with the molecular formula C11H11N3O2 and a molecular weight of 217.23 g/mol . This compound features an imidazole ring substituted with a 4-methylbenzyl group and a nitro group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole can be synthesized through several methods. One common approach involves the condensation of 4-methylbenzylamine with glyoxal and ammonium acetate, followed by nitration of the resulting imidazole derivative . Another method includes the cyclization of N-(4-methylbenzyl)-N’-nitroguanidine with formic acid . These reactions typically require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C
Reduction: m-CPBA
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Reduction: 1-[(4-methylphenyl)methyl]-4-amino-1H-imidazole
Oxidation: this compound N-oxide
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The imidazole ring can also bind to metal ions and enzymes, modulating their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole can be compared with other imidazole derivatives, such as:
Metronidazole: Known for its antimicrobial properties.
Clotrimazole: Used as an antifungal agent.
Ketoconazole: Employed in the treatment of fungal infections.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9-2-4-10(5-3-9)6-13-7-11(12-8-13)14(15)16/h2-5,7-8H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODVRWXXURQQGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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